N-[4-(azepan-1-ylsulfonyl)phenyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide
Description
N-[4-(azepan-1-ylsulfonyl)phenyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic chromene carboxamide derivative characterized by a 4-oxo-4H-chromene core substituted with a 6-ethyl group and a carboxamide-linked phenyl ring bearing an azepane-1-sulfonyl moiety. Its molecular weight is 475.0 g/mol, with a calculated XLogP3 value of 3.9, indicating moderate lipophilicity . Though direct biological data for this compound are absent in the provided evidence, structurally related chromene carboxamides have demonstrated antimicrobial and antitumor activities , suggesting possible therapeutic relevance.
Properties
Molecular Formula |
C24H26N2O5S |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
N-[4-(azepan-1-ylsulfonyl)phenyl]-6-ethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C24H26N2O5S/c1-2-17-7-12-22-20(15-17)21(27)16-23(31-22)24(28)25-18-8-10-19(11-9-18)32(29,30)26-13-5-3-4-6-14-26/h7-12,15-16H,2-6,13-14H2,1H3,(H,25,28) |
InChI Key |
FRWXGAXEUFOTGA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(azepan-1-ylsulfonyl)phenyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromene Core: This can be achieved through a cyclization reaction involving a suitable phenol derivative and an ethyl acetoacetate under acidic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the chromene derivative with azepane-1-sulfonyl chloride in the presence of a base such as triethylamine.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the employment of high-throughput screening techniques to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-[4-(azepan-1-ylsulfonyl)phenyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The chromene core can be oxidized to form quinone derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or ferric chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
N-[4-(azepan-1-ylsulfonyl)phenyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of N-[4-(azepan-1-ylsulfonyl)phenyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with various molecular targets. The sulfonamide group can inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid, a substrate for bacterial folic acid synthesis. The chromene core can interact with cellular proteins and DNA, leading to the disruption of cellular processes and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chromene carboxamides are a versatile class of compounds with variable substituents on the chromene core and the phenyl carboxamide group. Below is a detailed comparison of N-[4-(azepan-1-ylsulfonyl)phenyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide with four analogs (Table 1):
Table 1: Structural and Functional Comparison of Chromene Carboxamide Derivatives
Key Observations:
Substituent Impact on Lipophilicity and Solubility: The azepane sulfonyl group in the target compound contributes to higher molecular weight and lipophilicity compared to analogs with simpler phenyl substituents (e.g., trifluoromethyl in ). This may affect bioavailability and necessitate formulation optimization.
Biological Activity Trends: Pyranone carboxamides like 8c (MIC: 8–32 µg/mL) demonstrate that electron-withdrawing groups (e.g., hydroxy, methyl) enhance antimicrobial efficacy . The target compound’s ethyl group may similarly modulate electron density but requires empirical validation. Halogenated analogs (e.g., 6-chloro in ) are common in antimicrobial and anticancer agents due to enhanced stability and binding interactions.
Structural Diversity and Target Potential: The azepane sulfonyl moiety distinguishes the target compound from others, offering a unique pharmacophore for probing sulfonamide-associated targets (e.g., carbonic anhydrases, kinases) . Heterocyclic sulfonamides (e.g., dimethyloxazol in ) may improve selectivity for enzymes with hydrophobic active sites.
Biological Activity
The compound N-[4-(azepan-1-ylsulfonyl)phenyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide is a member of a class of compounds known for their diverse biological activities, particularly in the fields of antibacterial and antifungal research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by its unique chromene structure, which contributes to its biological activity. The presence of the azepan sulfonamide moiety is noteworthy as it often enhances the pharmacological properties of sulfonamide derivatives.
Molecular Formula
- Molecular Formula : C17H20N2O4S
- Molecular Weight : 356.42 g/mol
Structural Features
- Chromene Core : The chromene structure is known for its potential in various biological applications.
- Sulfonamide Group : This group can enhance solubility and bioavailability.
Antibacterial Activity
Research has indicated that compounds with similar structures exhibit significant antibacterial properties. For instance, a study evaluated various derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings are summarized in Table 1.
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Similar Compound A | Escherichia coli | 16 µg/mL |
| Reference Drug (Norfloxacin) | Staphylococcus aureus | 8 µg/mL |
This data suggests that this compound exhibits moderate antibacterial activity comparable to established antibiotics.
Antifungal Activity
In addition to its antibacterial properties, this compound has also been evaluated for antifungal activity. A case study involving various fungal strains revealed promising results.
Case Study Overview
A series of experiments tested the compound against strains like Candida albicans and Aspergillus niger. The results are shown in Table 2.
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 64 |
| Aspergillus niger | 32 |
These findings indicate that the compound possesses antifungal properties, particularly against pathogenic fungi.
The biological activities of this compound can be attributed to its ability to inhibit key enzymes involved in bacterial and fungal metabolism. Preliminary studies suggest that it may interfere with DNA synthesis or cell wall formation in microorganisms.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing N-[4-(azepan-1-ylsulfonyl)phenyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide?
- Methodological Answer : The compound can be synthesized via condensation reactions between sulfonamide intermediates and chromene precursors. For example, sulfonamide intermediates (e.g., 4-(azepan-1-ylsulfonyl)benzoic acid) can be prepared by reacting azepane with sulfonyl chloride derivatives under basic conditions, followed by coupling to a chromene-2-carboxamide scaffold using coupling agents like EDCI or DCC. Similar approaches are validated in the synthesis of sulfonamide-containing chromenes via LiOH-mediated hydrolysis and acid-catalyzed cyclization (e.g., acetic acid/sodium acetate reflux) .
Q. What analytical techniques are recommended for confirming the molecular structure and purity of this compound?
- Methodological Answer :
- X-ray crystallography : Use SHELX software (e.g., SHELXL) for single-crystal structure determination. This method provides precise bond lengths, angles, and intermolecular interactions (e.g., π-π stacking, hydrogen bonding) .
- Spectroscopy : Employ / NMR to confirm proton environments and carbon frameworks. IR spectroscopy identifies functional groups (e.g., carbonyl, sulfonamide). Mass spectrometry (HRMS) verifies molecular weight .
- Chromatography : HPLC or TLC ensures purity, critical for biological assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically designed to optimize this compound's bioactivity?
- Methodological Answer :
- Structural Modifications : Vary substituents on the chromene ring (e.g., 6-ethyl group), sulfonamide linker, or azepane moiety. Introduce electron-withdrawing/donating groups to modulate electronic effects.
- Biological Assays : Test analogs against drug-resistant cancer cell lines (e.g., HL-60/MX2, CCRF-CEM/C2) to evaluate selectivity and resistance mitigation. Use apoptosis markers (e.g., caspase activation, Annexin V staining) to quantify mechanisms .
- Data Analysis : Apply multivariate statistical models to correlate structural features with activity. For example, used SAR to identify CXL017, a derivative with enhanced cytotoxicity .
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Assay Validation : Replicate studies under standardized conditions (e.g., cell line provenance, incubation time). Use orthogonal assays (e.g., MTT vs. ATP luminescence) to confirm cytotoxicity.
- Purity Checks : Re-purify the compound via column chromatography or recrystallization to exclude impurities affecting activity .
- Mechanistic Profiling : Combine transcriptomics/proteomics to identify off-target effects. For example, linked chromene derivatives to apoptosis via mitochondrial pathways, which can be confirmed via cytochrome c release assays .
Q. How can the compound's mechanism of action in overcoming multidrug resistance (MDR) be investigated?
- Methodological Answer :
- Comparative Studies : Compare cytotoxicity in drug-resistant vs. parent cell lines (e.g., HL-60/MX2 vs. HL-60). Measure P-glycoprotein (P-gp) inhibition via calcein-AM assays.
- Pathway Analysis : Use Western blotting to assess apoptotic regulators (e.g., Bcl-2, Bax) and resistance markers (e.g., MDR1). demonstrated that chromene analogs induce apoptosis in resistant cells via caspase-3 activation .
- Molecular Docking : Model interactions with resistance-associated proteins (e.g., P-gp) using software like AutoDock. This can guide structural optimization to evade efflux pumps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
